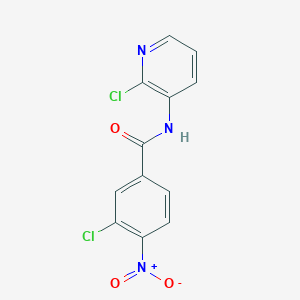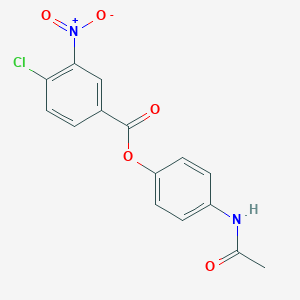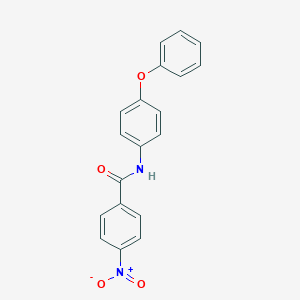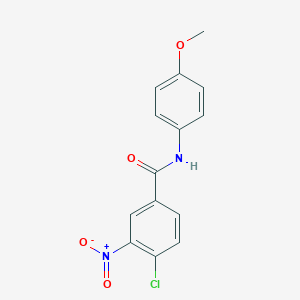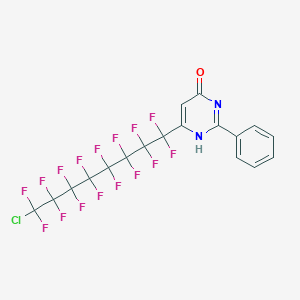
4-(1H-indol-3-yl)-N-(quinolin-8-yl)butanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(1H-indol-3-yl)-N-(quinolin-8-yl)butanamide is a complex organic compound that features both indole and quinoline moieties. These structures are known for their biological activity and are often found in natural products and pharmaceuticals. The compound’s unique structure makes it a subject of interest in various fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1H-indol-3-yl)-N-(quinolin-8-yl)butanamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the indole and quinoline intermediates. The indole moiety can be synthesized from indole-3-carbaldehyde, while the quinoline moiety can be derived from 8-aminoquinoline. These intermediates are then coupled using a suitable linker, such as butanoyl chloride, under specific reaction conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability and cost-effectiveness. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and improved yields. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, could be employed to minimize environmental impact.
化学反应分析
Types of Reactions
4-(1H-indol-3-yl)-N-(quinolin-8-yl)butanamide can undergo various chemical reactions, including:
Oxidation: The indole and quinoline rings can be oxidized to form corresponding N-oxides.
Reduction: The compound can be reduced to form dihydro derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic substitution reactions typically require catalysts like Lewis acids (e.g., aluminum chloride) and solvents such as dichloromethane.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the indole ring can lead to the formation of indole N-oxide, while reduction can yield dihydroindole derivatives.
科学研究应用
4-(1H-indol-3-yl)-N-(quinolin-8-yl)butanamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s biological activity makes it a valuable tool for studying cellular processes and signaling pathways.
Medicine: Due to its potential therapeutic properties, it is investigated for use in drug development, particularly for targeting cancer and infectious diseases.
Industry: The compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity.
作用机制
The mechanism of action of 4-(1H-indol-3-yl)-N-(quinolin-8-yl)butanamide involves its interaction with specific molecular targets. The indole and quinoline moieties can bind to various enzymes and receptors, modulating their activity. This can lead to changes in cellular signaling pathways, ultimately affecting cell function and behavior. The exact molecular targets and pathways involved depend on the specific biological context in which the compound is used.
相似化合物的比较
Similar Compounds
4-(1H-indol-3-yl)-N-(8-quinolinyl)butanamine: Similar structure but with an amine group instead of an amide.
4-(1H-indol-3-yl)-N-(8-quinolinyl)butanoic acid: Similar structure but with a carboxylic acid group instead of an amide.
4-(1H-indol-3-yl)-N-(8-quinolinyl)butanol: Similar structure but with an alcohol group instead of an amide.
Uniqueness
What sets 4-(1H-indol-3-yl)-N-(quinolin-8-yl)butanamide apart from these similar compounds is its amide functional group. This group can form hydrogen bonds, which can influence the compound’s solubility, stability, and interaction with biological targets. Additionally, the amide group can participate in various chemical reactions, providing opportunities for further functionalization and derivatization.
属性
分子式 |
C21H19N3O |
|---|---|
分子量 |
329.4g/mol |
IUPAC 名称 |
4-(1H-indol-3-yl)-N-quinolin-8-ylbutanamide |
InChI |
InChI=1S/C21H19N3O/c25-20(24-19-11-3-6-15-8-5-13-22-21(15)19)12-4-7-16-14-23-18-10-2-1-9-17(16)18/h1-3,5-6,8-11,13-14,23H,4,7,12H2,(H,24,25) |
InChI 键 |
ATGBVUJKSFEPRE-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=CN2)CCCC(=O)NC3=CC=CC4=C3N=CC=C4 |
规范 SMILES |
C1=CC=C2C(=C1)C(=CN2)CCCC(=O)NC3=CC=CC4=C3N=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


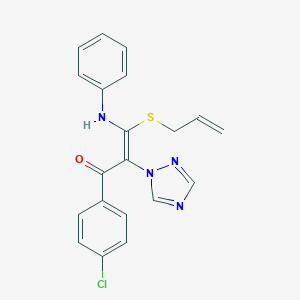
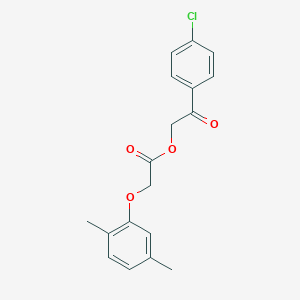
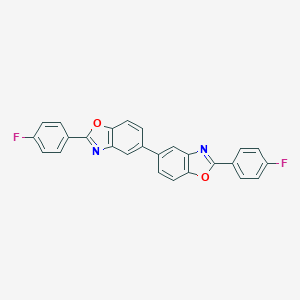
![(1,8,8-Trimethyl-2,4-dioxo-3-azabicyclo[3.2.1]oct-3-yl)methyl 2-[1-(4-methoxyphenyl)ethylidene]hydrazinecarbodithioate](/img/structure/B370777.png)

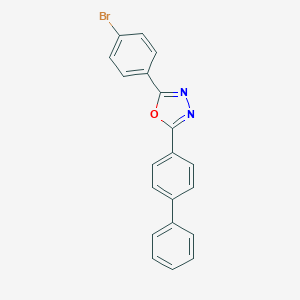
![2-[2-(3,4-Dichlorophenyl)vinyl]-5-phenyl-1,3-benzoxazole](/img/structure/B370780.png)
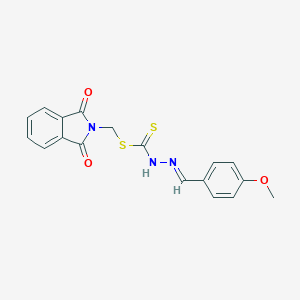
![2-phenyl-1,3,3-trimethylspiro(indoline-2,3'-[3'H]-naphtho[2,1-b][1,4]oxazine)](/img/structure/B370782.png)
